![molecular formula C13H13NO4 B1489486 Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate CAS No. 668972-79-0](/img/structure/B1489486.png)
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is a chemical compound with the molecular formula C13H13NO4. It has a molecular weight of 247.25 g/mol .
Molecular Structure Analysis
The InChI code for Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate is 1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Scientific Research Applications
Pharmaceutical Applications
“Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate” is used in the pharmaceutical industry . Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, which has led researchers to synthesize various oxazole derivatives and screen them for their various biological activities .
Organic Intermediate
This compound serves as an organic intermediate . An organic intermediate is a molecular entity (not necessarily stable) with a life span appreciably longer than a molecular vibration that is formed (directly or indirectly) by the reactants and reacts further to give (either directly or indirectly) the products of a chemical reaction .
Organic Light-Emitting Diode (OLED) Applications
“Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate” is used in the production of organic light-emitting diodes (OLEDs) . OLEDs are used to create digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs .
Biological Activities of Oxazole Derivatives
Oxazole derivatives, including “Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate”, have been found to exhibit various biological activities. These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
properties
IUPAC Name |
ethyl 5-(3-methoxyphenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-3-17-13(15)12-14-8-11(18-12)9-5-4-6-10(7-9)16-2/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFHPALPRBBAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-methoxyphenyl)oxazole-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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